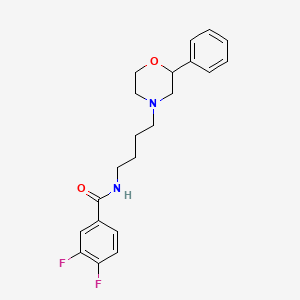

3,4-difluoro-N-(4-(2-phenylmorpholino)butyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis analysis of this compound is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure analysis of this compound is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed molecular structure analysis .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed chemical reactions analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed physical and chemical properties analysis .Scientific Research Applications

Synthesis and Spectroscopic Properties

Researchers have synthesized various acylthioureas with potential antimicrobial properties, highlighting the significance of fluorine atoms in enhancing anti-pathogenic activity. These compounds, including derivatives of benzamides with halogen atoms like fluorine, have shown promising results against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. The study underscores the importance of fluorine in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Materials Science and Polymer Synthesis

In materials science, research on poly(p-benzamide) has led to the development of polymers with low polydispersity and the synthesis of block copolymers containing well-defined aramides. These advancements demonstrate the role of fluorinated compounds in creating materials with potential applications in various industries, including the synthesis of complex structures through chain-growth polycondensation (Yokozawa et al., 2002).

Organic Chemistry and Molecular Interaction

Studies on C–H⋯F interactions involving difluorobenzene groups have revealed insights into the role of fluorine in molecular aggregation and complex formation. Such research helps understand the influence of fluorine substitution patterns on molecular properties and the potential for creating novel organic compounds with specific interaction capabilities (Mocilac et al., 2016).

Pharmaceutical Chemistry and Fluorinated Compounds

The synthesis and evaluation of fluorinated molecules, such as those involving gem-difluorohomoallylic silyl ethers, illustrate the ongoing efforts to develop new medicinal compounds. These studies highlight the versatility of fluorinated synthons in creating difluorinated compounds, potentially leading to advances in pharmaceutical and agrochemical industries (Cui et al., 2023).

Mechanism of Action

Properties

IUPAC Name |

3,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N2O2/c22-18-9-8-17(14-19(18)23)21(26)24-10-4-5-11-25-12-13-27-20(15-25)16-6-2-1-3-7-16/h1-3,6-9,14,20H,4-5,10-13,15H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRRADHIHAFEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide](/img/structure/B2536631.png)

![6-chloro-5-methyl-N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2536634.png)

![1-(3-ethoxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2536636.png)

![N-(3,5-difluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2536639.png)

![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2536640.png)

![Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate](/img/structure/B2536643.png)

![Trans-1-[(Benzyloxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)